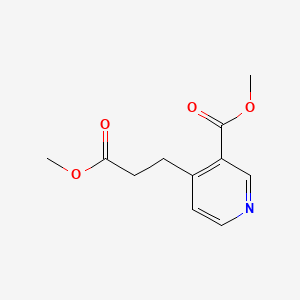
methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate (MOPC) is an organic compound belonging to the pyridine family. It is a colorless crystalline solid with a molecular weight of 197.2 g/mol. MOPC is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a building block for the synthesis of biologically active molecules, and as a ligand in coordination chemistry. It is also used as a substrate in enzymatic assays and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and has been shown to inhibit the enzyme’s activity. It also acts as an agonist of certain receptors, such as the G protein-coupled receptor GPR40, and has been shown to activate the receptor’s activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects, as well as cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate has several advantages when used in laboratory experiments. It is easy to synthesize, is relatively stable, and has a wide range of biochemical and physiological effects. However, it is also limited by its relatively low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
The future of Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate is promising. Potential future directions for research include further investigation into its anti-inflammatory, anti-oxidative, and anti-cancer effects, as well as its potential for use in drug discovery. Additionally, further research into its mechanism of action and its potential for use in enzyme assays and enzyme-catalyzed reactions is warranted. Finally, further research into its pharmacokinetics and pharmacodynamics could lead to the development of new therapeutic agents.
Métodos De Síntesis
Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate can be synthesized by a two-step process. The first step involves the reaction of pyridine-3-carboxylic acid with 3-methoxy-3-oxopropanol to produce 3-methoxy-3-oxopropyl-pyridine-3-carboxylic acid. The second step involves the reaction of the 3-methoxy-3-oxopropyl-pyridine-3-carboxylic acid with methyl iodide to produce this compound.
Propiedades
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)4-3-8-5-6-12-7-9(8)11(14)16-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAOFQIMFUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)

![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
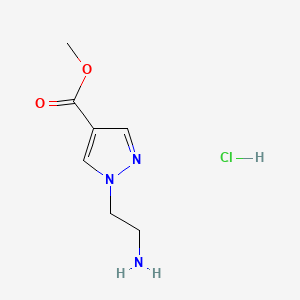
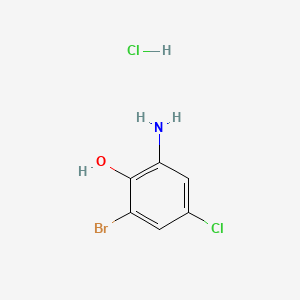

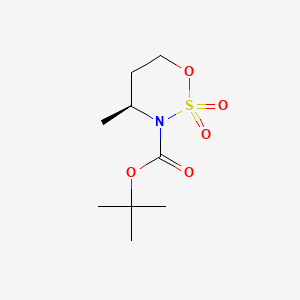
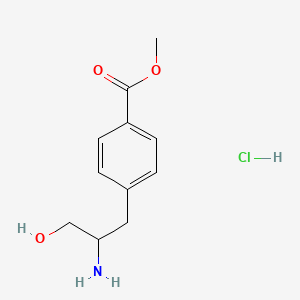
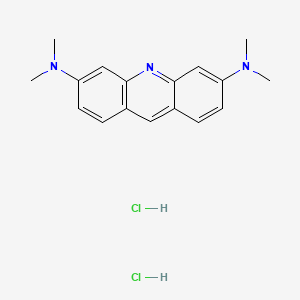
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
